molecular formula C21H31N7O B1671856 Cyc065 CAS No. 1070790-89-4

Cyc065

货号 B1671856
CAS 编号: 1070790-89-4
分子量: 397.5 g/mol
InChI 键: DLPIYBKBHMZCJI-WBVHZDCISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cyc065, also known as Fadraciclib, is a second-generation aminopurine CDK2/9 inhibitor . It exhibits improved potency and selectivity for CDK2 and CDK9 compared to seliciclib .


Synthesis Analysis

Fadraciclib (Cyc065) is a CDK inhibitor and clinical candidate designed by further optimization from the aminopurine scaffold of seliciclib .


Molecular Structure Analysis

The chemical structure of Fadraciclib (Cyc065) was disclosed for the first time in a study . It was designed by further optimization from the aminopurine scaffold of seliciclib .


Chemical Reactions Analysis

The mechanism of action of Fadraciclib is consistent with potent inhibition of CDK9-mediated transcription, decreasing levels of RNA polymerase II C-terminal domain serine 2 phosphorylation, the pro-survival protein Myeloid Cell Leukemia 1 (MCL1) and MYC oncoprotein, and inducing rapid apoptosis in cancer cells .

科学研究应用

1. Oncology: Inhibition of Key Pro-Survival and Oncogenic Pathways in Cancer

  • Summary of Application : Cyc065 is a novel CDK inhibitor that targets key pro-survival and oncogenic pathways in cancer. It exhibits improved potency and selectivity for CDK2 and CDK9 compared to seliciclib, and also displays high selectivity across the kinome .
  • Methods of Application : The mechanism of action of Cyc065 is consistent with potent inhibition of CDK9-mediated transcription, decreasing levels of RNA polymerase II C-terminal domain serine 2 phosphorylation, the pro-survival protein Myeloid Cell Leukemia 1 (MCL1) and MYC oncoprotein, and inducing rapid apoptosis in cancer cells .
  • Results or Outcomes : This cellular potency and mechanism of action translate to promising anti-cancer activity in human leukemia mouse xenograft models .

2. Hematology: Treatment of Chronic Lymphocytic Leukemia (CLL)

  • Summary of Application : Cyc065 is being studied in combination with Venetoclax, a BCL2 inhibitor, for the treatment of relapsed or refractory CLL .
  • Methods of Application : Cyc065 is administered intravenously via 4-hour infusion on Day 1 and Day 15 in combination with daily venetoclax .
  • Results or Outcomes : Preclinical studies have demonstrated that Cyc065 and venetoclax are synergistic in primary CLL cells, inducing apoptosis .

3. Oncology: Induction of Anaphase Catastrophe

  • Summary of Application : Cyc065 treatment augments anaphase catastrophe in diverse cancers including lymphoma, lung, colon, and pancreatic cancers .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .

1. Oncology: Inhibition of Key Pro-Survival and Oncogenic Pathways in Cancer

  • Summary of Application : Cyc065 is a novel CDK inhibitor that targets key pro-survival and oncogenic pathways in cancer. It exhibits improved potency and selectivity for CDK2 and CDK9 compared to seliciclib, and also displays high selectivity across the kinome .
  • Methods of Application : The mechanism of action of Cyc065 is consistent with potent inhibition of CDK9-mediated transcription, decreasing levels of RNA polymerase II C-terminal domain serine 2 phosphorylation, the pro-survival protein Myeloid Cell Leukemia 1 (MCL1) and MYC oncoprotein, and inducing rapid apoptosis in cancer cells .
  • Results or Outcomes : This cellular potency and mechanism of action translate to promising anti-cancer activity in human leukemia mouse xenograft models .

2. Hematology: Treatment of Chronic Lymphocytic Leukemia (CLL)

  • Summary of Application : Cyc065 is being studied in combination with Venetoclax, a BCL2 inhibitor, for the treatment of relapsed or refractory CLL .
  • Methods of Application : Cyc065 is administered intravenously via 4-hour infusion on Day 1 and Day 15 in combination with daily venetoclax .
  • Results or Outcomes : Preclinical studies have demonstrated that Cyc065 and venetoclax are synergistic in primary CLL cells, inducing apoptosis .

3. Oncology: Induction of Anaphase Catastrophe

  • Summary of Application : Cyc065 treatment augments anaphase catastrophe in diverse cancers including lymphoma, lung, colon, and pancreatic cancers .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .

1. Oncology: Inhibition of Key Pro-Survival and Oncogenic Pathways in Cancer

  • Summary of Application : Cyc065 is a novel CDK inhibitor that targets key pro-survival and oncogenic pathways in cancer. It exhibits improved potency and selectivity for CDK2 and CDK9 compared to seliciclib, and also displays high selectivity across the kinome .
  • Methods of Application : The mechanism of action of Cyc065 is consistent with potent inhibition of CDK9-mediated transcription, decreasing levels of RNA polymerase II C-terminal domain serine 2 phosphorylation, the pro-survival protein Myeloid Cell Leukemia 1 (MCL1) and MYC oncoprotein, and inducing rapid apoptosis in cancer cells .
  • Results or Outcomes : This cellular potency and mechanism of action translate to promising anti-cancer activity in human leukemia mouse xenograft models .

2. Hematology: Treatment of Chronic Lymphocytic Leukemia (CLL)

  • Summary of Application : Cyc065 is being studied in combination with Venetoclax, a BCL2 inhibitor, for the treatment of relapsed or refractory CLL .
  • Methods of Application : Cyc065 is administered intravenously via 4-hour infusion on Day 1 and Day 15 in combination with daily venetoclax .
  • Results or Outcomes : Preclinical studies have demonstrated that Cyc065 and venetoclax are synergistic in primary CLL cells, inducing apoptosis .

3. Oncology: Induction of Anaphase Catastrophe

  • Summary of Application : Cyc065 treatment augments anaphase catastrophe in diverse cancers including lymphoma, lung, colon, and pancreatic cancers .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .

未来方向

Fadraciclib is currently in Phase 1 clinical studies in patients with advanced solid tumors (NCT02552953) and also in combination with venetoclax in patients with relapsed or refractory chronic lymphocytic leukemia (CLL) (NCT03739554) and relapsed refractory acute myeloid leukemia (AML) or myelodysplastic syndrome (MDS) (NCT04017546) . The future directions of Cyc065 will likely be determined by the results of these ongoing clinical trials.

属性

IUPAC Name

(2R,3S)-3-[[6-[(4,6-dimethylpyridin-3-yl)methylamino]-9-propan-2-ylpurin-2-yl]amino]pentan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N7O/c1-7-17(15(6)29)25-21-26-19(18-20(27-21)28(11-24-18)12(2)3)23-10-16-9-22-14(5)8-13(16)4/h8-9,11-12,15,17,29H,7,10H2,1-6H3,(H2,23,25,26,27)/t15-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLPIYBKBHMZCJI-WBVHZDCISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)O)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CN=C(C=C3C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]([C@@H](C)O)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CN=C(C=C3C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fadraciclib

CAS RN

1070790-89-4
Record name CYC-065
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1070790894
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CYC-065
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15425
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FADRACICLIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YET2XNU791
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyc065
Reactant of Route 2
Reactant of Route 2
Cyc065
Reactant of Route 3
Reactant of Route 3
Cyc065
Reactant of Route 4
Reactant of Route 4
Cyc065
Reactant of Route 5
Reactant of Route 5
Cyc065
Reactant of Route 6
Reactant of Route 6
Cyc065

Citations

For This Compound
319
Citations
S Frame, C Saladino, C MacKay, B Atrash… - Plos one, 2020 - journals.plos.org
Cyclin-dependent kinases (CDKs) contribute to the cancer hallmarks of uncontrolled proliferation and increased survival. As a result, over the last two decades substantial efforts have …
Number of citations: 48 journals.plos.org
KT Do, N Chau, A Wolanski, B Beardslee, F Hassinger… - Cancer Research, 2018 - AACR
Background: CYC065 is a potent and selective inhibitor of CDK2 and CDK9. CDK2 drives cell cycle transition and activates major DNA double‐strand break repair pathways; CDK9 …
Number of citations: 11 aacrjournals.org
SM Frame, E Pohler, C MacKay, D Zheleva, D Blake - Cancer Research, 2016 - AACR
… Methods: Single agent activity of CYC065 was explored using short pulse treatments (6-8 h) … treatment with CYC065. Cell fate was examined by flow cytometry. CYC065 was combined …
Number of citations: 2 aacrjournals.org
W Chantkran, YC Hsieh, D Zheleva, S Frame… - Cell death …, 2021 - nature.com
Over the last 50 years, there has been a steady improvement in the treatment outcome of acute myeloid leukemia (AML). However, median survival in the elderly is still poor due to …
Number of citations: 10 www.nature.com
M Kawakami, LM Mustachio, Y Chen, Z Chen… - Molecular cancer …, 2021 - AACR
… were each repressed by CYC065 treatment. Intriguingly, CYC065 treatment decreased lung cancer metastases in in vivo murine models. CYC065 treatment also significantly reduced …
Number of citations: 7 aacrjournals.org
S Piha-Paul, DY Oh, E Garralda, M Vieito… - European Journal of …, 2022 - ejcancer.com
… Results: CYC065-101 study started enrolling subjects in July 2021 and is ongoing at City of … Conclusion: Based on data from the CYC065-101 study, fadraciclib appears to be well …
Number of citations: 4 www.ejcancer.com
S Pozzi, D Cirstea, L Santo, DM Nabikejje, K Patel… - 2010 - ashpublications.org
… CYC065 in in vitro experiments in MM. Our preliminary data in 7 MM cell lines showed cytotoxicity of CYC065, … assay confirmed the antiproliferative effects of CYC065 in MM, and its …
Number of citations: 2 ashpublications.org
GM Borthakur, TM Kadia, H Al Azzawi, D Zheleva… - Blood, 2019 - Elsevier
… a combination of CYC065 with venetoclax in relapsed/refractory AML and MDS. CYC065 will be … Plasma levels of CYC065 and its metabolites as well as venetoclax will be determined. …
Number of citations: 4 www.sciencedirect.com
KT Do, K Frej, K Bhushan… - European Journal of …, 2020 - ejcancer.com
Background: Fadraciclib (CYC065) is a potent and selective inhibitor of CDK2 and CDK9. CDK2 drives cell cycle transitions and CDK9 regulates transcription of genes through …
Number of citations: 3 www.ejcancer.com
W Chantkran, D Zheleva, S Frame, YC Hsieh… - Blood, 2019 - Elsevier
… following treatment with CYC065. The aims of … CYC065 in vitro; ii) to assess the effects of CYC065 on growth and survival of AML cells; and iii) to assess a synergistic effect of CYC065 …
Number of citations: 3 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。